molecular formula C13H17NO2 B13443231 DL-erythro Ritalinic Acid-d10 (Major)

DL-erythro Ritalinic Acid-d10 (Major)

Cat. No.: B13443231
M. Wt: 229.34 g/mol
InChI Key: INGSNVSERUZOAK-JYSMQZNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of DL-erythro Ritalinic Acid-d10 (Major) involves the synthesis of ritalinic acid followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:

Industrial production methods for DL-erythro Ritalinic Acid-d10 (Major) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

DL-erythro Ritalinic Acid-d10 (Major) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of DL-erythro Ritalinic Acid-d10 (Major) is related to its role as a metabolite of methylphenidate. Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterated form, DL-erythro Ritalinic Acid-d10 (Major), is used to study the pharmacokinetics and metabolism of methylphenidate, providing insights into its molecular targets and pathways .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

229.34 g/mol

IUPAC Name

(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D

InChI Key

INGSNVSERUZOAK-JYSMQZNSSA-N

Isomeric SMILES

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.